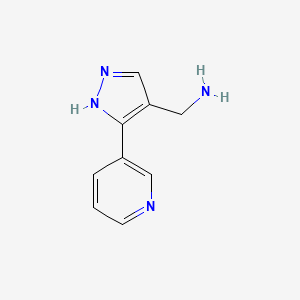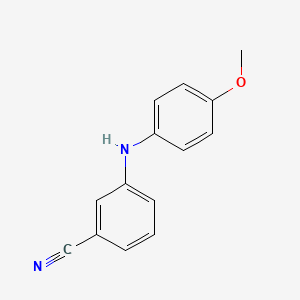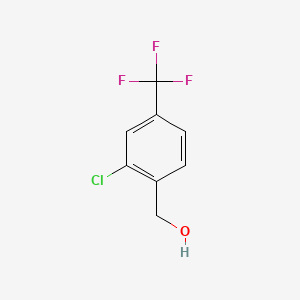amine CAS No. 1019593-92-0](/img/structure/B1486523.png)
[(2-Fluorophenyl)methyl](pentan-2-yl)amine
Overview
Description
“(2-Fluorophenyl)methylamine” is a chemical compound that has garnered significant attention from researchers due to its unique physical and chemical properties. It’s a synthetic cathinone, one of the most numerous and widespread groups among novel psychoactive substances (NPS) .
Molecular Structure Analysis
The molecular formula of “(2-Fluorophenyl)methylamine” is C12H18FN. Synthetic cathinones are derivatives of cathinone, a natural alkaloid found in the shrub Catha edulis .
Scientific Research Applications
Synthesis and Biological Evaluation
- A study by Ni et al. (2017) explored the synthesis and biological evaluation of novel 2‐aminonicotinamide derivatives, including compounds structurally similar to (2-Fluorophenyl)methylamine, as antifungal agents. They found that these compounds showed potent antifungal activity against various strains, including fluconazole-resistant ones, indicating their potential as effective antifungal agents (Ni et al., 2017).
Polymer Electrolytes Synthesis
- Research by Kim et al. (2011) involved the synthesis of guanidinium-functionalized polymer electrolytes through an activated fluorophenyl-amine reaction, akin to the chemistry of (2-Fluorophenyl)methylamine. This process enabled precise control of cation functionality, important for developing advanced polymer materials (Kim et al., 2011).
Spectroscopic Studies for Substance Identification
- Nycz et al. (2016) conducted spectroscopic studies for the identification of cathinones, a class of synthetic stimulants. They utilized similar chemical structures, indicating the relevance of (2-Fluorophenyl)methylamine in analytical chemistry for substance identification and analysis (Nycz et al., 2016).
Electrochemical Fluorination
- A study by Ono et al. (1985) investigated the electrochemical fluorination of partly fluorinated compounds, which is a key process in synthesizing structures like (2-Fluorophenyl)methylamine. This research contributes to understanding the synthesis and properties of fluorinated organic compounds (Ono et al., 1985).
Radioactive Labeling for Medical Imaging
- Research by Nag et al. (2013) involved synthesizing fluorine-18 labeled derivatives of propargyl amine for potential use in PET imaging to visualize monoamine oxidase B activity. This indicates the potential of fluorinated compounds in medical imaging and diagnostics (Nag et al., 2013).
Organotin(IV) Complexes in Cancer Research
- A study by Basu Baul et al. (2009) discussed the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes, which showed significant cytotoxic effects against various human tumor cell lines. This research highlights the potential of fluorophenyl compounds in developing new anticancer drugs (Basu Baul et al., 2009).
Fluorogenic Reagent for Amine Analysis
- Chen and Novotny (1997) developed a fluorogenic reagent for the analysis of primary amines and aminated carbohydrates. This study demonstrates the application of fluorinated compounds in analytical chemistry, particularly in high-performance liquid chromatography and mass spectrometry (Chen & Novotny, 1997).
These studies collectively illustrate the diverse scientific applications of (2-Fluorophenyl)methylamine and similar compounds, ranging from antifungal agents and polymer electrolytes to potential medical imaging and cancer treatment applications. The compound's structural and chemical properties make it a versatile candidate for various research areas.
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]pentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-3-6-10(2)14-9-11-7-4-5-8-12(11)13/h4-5,7-8,10,14H,3,6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADCZWPLUVENOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Fluorophenyl)methyl](pentan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



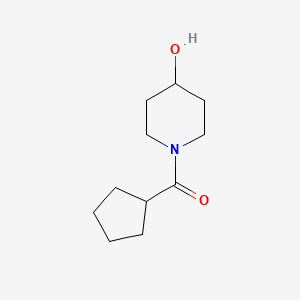
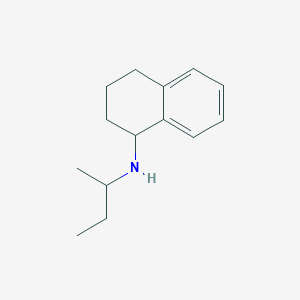
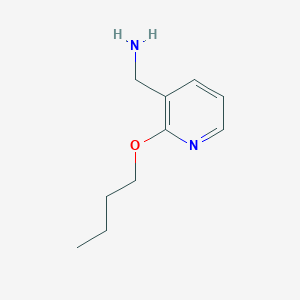
amine](/img/structure/B1486447.png)
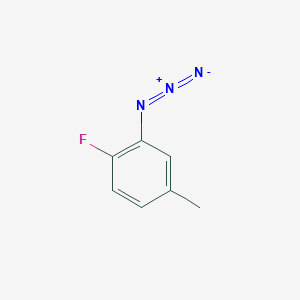
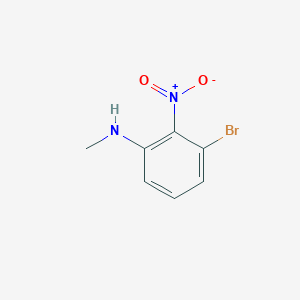
amine](/img/structure/B1486452.png)
![N-[(2-fluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486453.png)
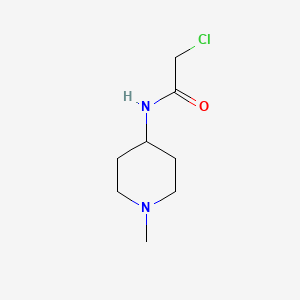
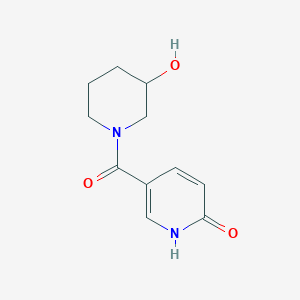
![N-[4-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B1486458.png)
